molecular formula C17H15ClFN3O2S2 B2653151 N-(4-chloro-2-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252926-89-8

N-(4-chloro-2-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2653151
CAS RN: 1252926-89-8
M. Wt: 411.89
InChI Key: QUCHIBDECFNGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H15ClFN3O2S2 and its molecular weight is 411.89. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase

Compounds similar to the one have been synthesized as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. These enzymes are crucial for DNA synthesis and cell division, making them attractive targets for anticancer and antimicrobial drugs. For instance, a study by Gangjee et al. (2008) reported the synthesis of classical and nonclassical analogues with potent dual inhibitory activities against human TS and DHFR, showcasing the potential of such compounds in the development of novel therapeutics (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antiviral Potency Against SARS-CoV-2

Another application area is the investigation of antiviral activities, particularly against SARS-CoV-2, the virus responsible for COVID-19. A study described the synthesis and characterization of a novel antiviral active molecule, showcasing its potential to inhibit SARS-CoV-2 protein through molecular docking studies. This research implies that derivatives of the specified compound might be explored for their antiviral properties, contributing to the ongoing search for COVID-19 therapeutics (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).

Radiosynthesis for Imaging Applications

Compounds with structural similarities have also been radiolabeled for use in positron emission tomography (PET) imaging. This application is critical for the non-invasive study of biological processes at the molecular level, offering insights into disease mechanisms and the effects of therapeutics in living organisms. For example, Dollé et al. (2008) detailed the radiosynthesis of a selective radioligand targeting the translocator protein, highlighting the utility of these compounds in imaging studies related to neurological conditions (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Antitumor Activity

The antitumor activities of thieno[3,2-d]pyrimidine derivatives have been a subject of research, with studies demonstrating their potential in inhibiting the growth of tumor cells. The synthesis of such derivatives and evaluation of their antitumor activity against various cancer cell lines suggest the importance of these compounds in developing new cancer therapies. Research by Hafez and El-Gazzar (2017) provided evidence of potent anticancer activity, comparable to established chemotherapeutic agents, showcasing the therapeutic potential of these compounds (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O2S2/c1-2-6-22-16(24)15-13(5-7-25-15)21-17(22)26-9-14(23)20-12-4-3-10(18)8-11(12)19/h3-5,7-8H,2,6,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCHIBDECFNGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.